(+)-Camphor-10-sulfonic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4S/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h7H,3-6H2,1-2H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOPJNTWMNEORI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60863113 | |
| Record name | DL-10-Camphorsulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60863113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Pellets or Large Crystals, Solid; Deliquescent in moist air; [Merck Index] White hygroscopic powder; [Alfa Aesar MSDS] | |
| Record name | Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo- | |
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| Record name | d-Camphorsulfonic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Vapor Pressure |
0.00000007 [mmHg] | |
| Record name | d-Camphorsulfonic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13570 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
5872-08-2, 3144-16-9 | |
| Record name | (±)-Camphorsulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5872-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2-oxo- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | DL-10-Camphorsulfonic acid | |
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| Record name | 2-oxobornane-10-sulphonic acid | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.595 | |
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| Record name | DL-6-oxobornane-10-sulphonic acid | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Derivatization Strategies of D Camphorsulfonic Acid
Methods of Preparation
The principal industrial method for preparing d-camphorsulfonic acid is through the sulfonation of camphor (B46023).
Sulfonation of Camphor (Reychler's Method)wikipedia.orgorgsyn.org
The most established method for synthesizing camphorsulfonic acid is Reychler's method, which involves the direct sulfonation of camphor. wikipedia.orgorgsyn.org This process is widely used for producing both the racemic mixture and the optically active forms of the acid. orgsyn.org
Reychler's method traditionally involves reacting camphor with a mixture of sulfuric acid and acetic anhydride (B1165640). wikipedia.org The reaction is typically initiated by dissolving camphor in the acidic mixture and allowing it to stand for a period, during which the camphorsulfonic acid crystallizes. orgsyn.org
Key reaction parameters that can be optimized include temperature, reaction time, and the ratio of reactants. For instance, maintaining the temperature below 20°C during the addition of acetic anhydride to sulfuric acid is crucial to prevent the formation of colored impurities. orgsyn.org The yield of the reaction is also dependent on the crystallization period; longer standing times can lead to higher yields. orgsyn.org For example, one procedure reported a yield of 34% after 16 hours, which increased to 44-47% when the crystallization period was extended to two weeks. orgsyn.org
| Parameter | Condition | Outcome/Note |
| Reactants | Camphor, Sulfuric Acid, Acetic Anhydride | Standard reagents for Reychler's method. wikipedia.orgorgsyn.org |
| Temperature | Below 20°C during mixing | Prevents formation of colored byproducts. orgsyn.org |
| Crystallization Time | 16 hours to 2 weeks | Longer time increases yield. orgsyn.org |
| Purification | Washing with ether, Recrystallization from glacial acetic acid | Removes impurities and unreacted starting materials. orgsyn.org |
The sulfonation of camphor does not occur at an unactivated methyl group directly. Instead, the accepted mechanism involves a more complex series of rearrangements. wikipedia.org The process is believed to initiate with a retro-semipinacol rearrangement of the camphor framework. wikipedia.org This is followed by deprotonation adjacent to the resulting tertiary carbocation, which forms an alkene intermediate. This alkene then undergoes sulfonation. Finally, a semipinacol rearrangement re-establishes the ketone functionality, yielding camphorsulfonic acid. wikipedia.org This mechanistic pathway, involving Wagner-Meerwein rearrangements and other shifts, explains the functionalization at the C(10) position. cdnsciencepub.com
Optimizing the yield and ensuring the purity of d-camphorsulfonic acid are critical for its applications. As mentioned, extending the crystallization time significantly improves the yield. orgsyn.org The purity of the final product is influenced by the reaction conditions and the purification methods employed. The crude product is often washed with a solvent like ether to remove the mother liquor and any unreacted starting materials. orgsyn.org For higher purity, recrystallization from a solvent such as glacial acetic acid can be performed, although this may result in some loss of the product. orgsyn.org The product is known to be hygroscopic, so proper drying and storage are necessary to maintain its quality. orgsyn.org
Preparation of Enantiomerically Pure Formssincerechemical.comgoogle.com
While Reychler's method can be used with optically active natural camphor to produce the corresponding enantiomerically pure camphorsulfonic acid, other specialized methods exist, particularly for obtaining the dextrorotatory (d-) isomer. orgsyn.orgsincerechemical.com
One established route to obtain enantiomerically pure d-camphorsulfonic acid is through the brominated sulfonation of natural camphor. sincerechemical.comgoogle.com This method involves the sulfonation of a-bromo-camphor. archive.org The resulting brominated sulfonic acid can then be reduced to yield the desired d-camphorsulfonic acid. archive.org This approach provides a reliable pathway to the dextrorotatory form, which is a crucial resolving agent in the synthesis of chiral drugs. sincerechemical.comgoogle.com
Resolution of Racemic Camphorsulfonic Acid via Induced Crystallization
The separation of racemic mixtures into their constituent enantiomers is a critical process in the synthesis of chiral compounds. For camphorsulfonic acid (CSA), induced crystallization is a prominent method for achieving optical resolution. This technique relies on inducing the crystallization of one diastereomeric salt from a supersaturated solution, leaving the other enantiomer in the mother liquor.
One common approach is diastereomeric resolution, where the racemic acid is reacted with a chiral resolving agent to form diastereomeric salts with different solubilities. For instance, the resolution of DL-phenylglycine is effectively carried out using (+)-camphorsulfonic acid. kesselssa.com The resulting diastereomeric salt crystallizes, is separated by filtration, and then hydrolyzed to yield the desired D-(−)-phenylglycine, allowing the more expensive camphorsulfonic acid to be recycled. kesselssa.com
A more advanced technique, known as a crystallization-induced asymmetric transformation, combines resolution with in-situ racemization of the undesired enantiomer. This is particularly efficient for resolving racemic amines. In one example, a racemic amine was resolved by selectively crystallizing the 3-S-amine as its (1S)-(+)-10-camphorsulfonic acid salt. google.com By adding a catalytic amount of an aldehyde, the unwanted 3-R-amine in the solution is converted into an imine. This process increases the acidity of the alpha-proton, allowing the chiral center to racemize under ambient conditions. The continuous removal of the desired 3-S-amine salt by crystallization shifts the equilibrium, ultimately converting the majority of the starting racemic amine into the desired enantiomer. google.com
The "Dutch resolution" technique involves using a mixture of resolving agents. For example, 4-hydroxyphenylglycine and 4-fluorophenylglycine can be resolved with (+)-10-camphorsulfonic acid, but only when DL- or D-(−)-phenylglycine is also added to the mixture. researchgate.net This process leads to the formation of mixed crystals of the (+)-10-camphorsulfonic acid salts of the D-(−)-enantiomers of both phenylglycine and the para-substituted phenylglycines. researchgate.net
Utilizing Optically Active Amino Acids and Derivatives for Resolution
Optically active amino acids and their derivatives serve as effective resolving agents for racemic camphorsulfonic acid. The principle is based on the formation of diastereomeric salts with differing physical properties, allowing for their separation.
Specific amino acids mentioned for this purpose include phenylglycine, phenylalanine, hydroxyphenylglycine, and o-chlorophenylglycine, along with their derivatives. lookchem.com The process typically involves a salting treatment of racemic camphorsulfonic acid with the chosen amino acid. The resulting diastereomeric ammonium (B1175870) salt solution can then be separated. lookchem.com For example, reacting (±)-camphorsulfonic acid with an optically active form of phenylglycine leads to the crystallization of one diastereomeric salt, such as (+)PG·(-)CSA or (-)PG·(+)CSA, which can be isolated. google.com The mother liquor, now enriched with the other enantiomer, can be treated with the racemic form of the counter-ion to crystallize the opposite diastereomer. google.com
The resolution of (±)-trans-2,3-diphenylpiperazine with (1S)-(+)-10-camphorsulfonic acid provides a practical example. This single-step process yields enantiomerically pure (R,R)-(+)-2,3-diphenylpiperazine with 98% enantiomeric excess (ee). ias.ac.in Similarly, racemic trans-tert-butyl-2-aminocyclopentylcarbamate can be resolved using 10-camphorsulfonic acid, providing access to both enantiomers in multigram quantities without requiring chromatography. nih.gov
| Resolving Agent | Racemate Resolved | Key Finding | Reference |
| (+)-Camphorsulfonic acid | DL-Phenylglycine | Forms a crystallizable diastereomeric salt, allowing for separation and recycling of the resolving agent. | kesselssa.com |
| (1S)-(+)-10-Camphorsulfonic acid | (±)-trans-2,3-diphenylpiperazine | Single-step resolution achieves 98% enantiomeric excess of the (R,R)-(+) enantiomer. | ias.ac.in |
| Optically active Phenylglycine | (±)-Camphorsulfonic acid | Forms separable diastereomeric salts, enabling resolution of CSA. | google.com |
| d-3-Bromocamphor-8-sulfonic acid | dl-p-Hydroxyphenylglycine | Effective for optical resolution. | tandfonline.com |
| (+)-10-Camphorsulfonic acid & Phenylglycine | 4-Hydroxyphenylglycine | Co-resolution occurs through the formation of mixed crystals. | researchgate.net |
Derivatization Techniques
Formation of Salts (Camsilates/Camsylates)
d-Camphorsulfonic acid is a relatively strong acid that readily forms salts, known as camsilates or camsylates, with basic compounds. wikipedia.org This property is widely exploited in the pharmaceutical industry to improve the properties of drug substances.
Salts with Pharmaceutical Compounds (e.g., Trimetaphan, Lanabecestat (B602830), Dapsone)
The formation of camsylate salts is a common strategy to enhance the solubility, stability, and handling of active pharmaceutical ingredients (APIs).
Trimetaphan Camsylate : This ganglionic blocking agent was first synthesized in the early 1950s. Marketed as Arfonad, it is the d-camphorsulfonate salt of the d-3,4-(1′,3′-dibenzyl-2′-ketoimidazolido)-1,2-trimethylenethiophanium cation. drugfuture.com The salt formation converts the active cation into a stable, crystalline solid. drugfuture.com
Lanabecestat Camsylate : Lanabecestat, an investigational drug for Alzheimer's disease, is formulated as the (+)-camsylate salt. acs.orgresearchgate.net The process involves a Suzuki coupling to synthesize the lanabecestat base, which is then converted to the camsylate salt. acs.orgresearchgate.net This salt formation is a crucial final step that aids in the purification of the API, significantly reducing impurities like palladium to levels well below specifications. acs.org The preparation involves treating the lanabecestat base in a solvent like 2-propanol with (1S)-(+)-10-camphorsulfonic acid at elevated temperatures. newdrugapprovals.org
Dapsone (B1669823) Camsylate : Dapsone, an antibiotic with low aqueous solubility, can be formulated as a camsylate salt to improve its dissolution profile. researchgate.netrsc.org A study demonstrated the synthesis of a dapsone-camphorsulfonic acid (1:1) salt (DAP-CAM). The formation of this salt disrupts the strong intermolecular hydrogen bonds present in pure dapsone, leading to a significant increase in solubility. researchgate.net The solubility of DAP-CAM in water was found to be 9.3 times higher than that of dapsone itself. researchgate.net
| Pharmaceutical Compound | Salt Form | Purpose of Salt Formation | Reference |
| Trimetaphan | Trimetaphan Camsylate | Stabilization of the active cation into a crystalline solid. | drugfuture.com |
| Lanabecestat | Lanabecestat (+)-Camsylate | Purification of the API, reduction of impurities. | acs.orgresearchgate.net |
| Dapsone | Dapsone-Camphorsulfonic acid (1:1) | Enhancement of aqueous solubility. | researchgate.netrsc.org |
Ionic Liquid Formation from d-Camphorsulfonic Acid
Chiral Ionic Liquids (CILs) are salts with melting points below 100 °C that contain a chiral center. d-Camphorsulfonic acid is a valuable precursor for creating Brønsted acidic CILs due to its inherent chirality, rigidity, and availability from the chiral pool. thieme-connect.comrsc.org
These ionic liquids are typically synthesized through a direct acid-base reaction or by an anion-exchange reaction. rsc.orgtaylorandfrancis.com For example, novel chiral ionic liquid crystals have been prepared by reacting D- or L-camphorsulfonic acid with long-chain alkylamines (CnH2n+1NH2, where n = 12, 14, 16, 18). rsc.org Similarly, imidazolium-based ionic liquids can be synthesized from camphorsulfonic acid, with the quaternization step being achievable through both conventional heating and microwave-assisted methods. thieme-connect.com
A patent describes the preparation of tetrabutylphosphonium (B1682233) D-(+)-camphorsulfonate by reacting tetrabutylphosphonium bromide with D-(+)-camphorsulfonic acid in ethanol (B145695), yielding the ionic liquid in approximately 100% yield and purity. google.com Another example is the synthesis of S-(+) camphorsulfonic acid glycine (B1666218) (CSAG), a surfactant-like Brønsted acidic ionic liquid, which has been used as a catalyst in organic reactions. tandfonline.com These camphorsulfonic acid-based ionic liquids have found applications as chiral solvents, additives for enantioseparation in capillary electrophoresis, and catalysts. thieme-connect.comnih.govchemimpex.com
| Cation | Anion Source | Resulting Ionic Liquid Type | Reference |
| Imidazolium (B1220033) | d-Camphorsulfonic acid | Chiral Imidazolium Ionic Liquid | thieme-connect.com |
| Alkylammonium (C12-C18) | d-Camphorsulfonic acid | Chiral Ionic Liquid Crystal | rsc.org |
| Tetrabutylphosphonium | D-(+)-Camphorsulfonic acid | Phosphonium-based Chiral Ionic Liquid | google.com |
| Glycine-derived | S-(+) Camphorsulfonic acid | Brønsted Acidic Ionic Liquid | tandfonline.com |
Synthesis of Halogenated Derivatives (e.g., 3-Bromocamphor-8-sulfonic acid)
Halogenated derivatives of camphorsulfonic acid are important chiral reagents, particularly for resolving racemic compounds. 3-Bromocamphor-8-sulfonic acid is a prominent example, available in both its d- and l-forms. google.com
The synthesis of optically active 3-bromocamphor-8-sulfonic acid often starts from the bromination and sulfonation of natural camphor, which typically yields the dextrorotatory (d-) form. google.com The levorotatory (l-) form is generally obtained by resolving the racemic mixture. A patented method describes the preparation of optically active d- and l-3-bromocamphor-8-sulfonic acid via the resolution of its racemic ammonium salt. google.com The process involves preparing the racemic ammonium salt, then using an optically active inducing agent to preferentially crystallize one enantiomer. For example, adding a levorotatory inducing agent to a solution of the racemic ammonium salt at 60-100 °C, followed by cooling, results in the crystallization of levorotatory 3-bromocamphor-8-sulfonate. google.com
The ammonium salt of (+)-3-bromocamphor-8-sulfonic acid is a commercially available reagent used as a chiral auxiliary and resolving agent in asymmetric synthesis. chemimpex.comnordmann.global It has been instrumental in the synthesis of enantiopure pharmaceuticals, such as devazepide, and in the optical resolution of compounds like dl-p-hydroxyphenylglycine. tandfonline.comwikipedia.orgconnectchemicals.com
Preparation of Functionalized Diamines from d-Camphorsulfonic Acid
d-Camphorsulfonic acid serves as a versatile chiral starting material for the synthesis of a variety of functionalized diamines. These diamines, retaining the rigid camphor backbone, are valuable in asymmetric synthesis and organocatalysis. Research has demonstrated the stereodivergent synthesis of numerous regio- and stereo-chemically diverse chiral non-racemic 1,2-, 1,3-, and 1,4-diamines from commercially available (1S)-(+)-10-camphorsulfonic acid. mdpi.comnih.govresearchgate.netuni-lj.si
The synthetic strategies often involve the initial conversion of d-camphorsulfonic acid to key intermediates like 10-iodocamphor. nih.gov For instance, the synthesis of camphor-derived 1,3- and 1,4-diamines utilizes 10-iodocamphor as a common precursor. Nucleophilic substitution of 10-iodocamphor with various secondary amines leads to the formation of amino-ketones. These intermediates are then transformed into the corresponding oximes upon treatment with hydroxylamine. Subsequent reduction of the oxime functionality, typically with sodium in isopropanol, yields epimeric mixtures of endo- and exo-diamines, which can often be separated by column chromatography. nih.gov
A study by Grošelj et al. (2020) detailed the synthesis of 18 different chiral diamines based on the d-(+)-camphor scaffold. mdpi.comnih.govresearchgate.net These syntheses highlight the isomeric diversity achievable, including variations in the regioisomeric attachment of the primary and tertiary amine groups, as well as exo/endo stereoisomerism. mdpi.comnih.govresearchgate.net These camphor-derived diamines have been successfully transformed into bifunctional thiourea (B124793) organocatalysts, demonstrating their utility in asymmetric reactions such as the conjugate addition of dicarbonyl compounds to nitro-olefins. mdpi.comnih.govresearchgate.net
The preparation of 1,2-diamines can also be achieved from derivatives of d-camphorsulfonic acid, such as (1S)-(+)-ketopinic acid, which is also commercially available. mdpi.com The synthetic routes to these diamines are robust, allowing for the creation of a library of chiral ligands and organocatalysts from a single chiral pool compound.
Derivatization for Analytical Applications
Derivatives of d-camphorsulfonic acid are utilized in analytical chemistry, primarily as chiral derivatizing agents for the separation of enantiomers by chromatography.
Derivatizing Agents for HPLC Analysis
d-Camphorsulfonic acid and, more commonly, its activated form, d-10-camphorsulfonyl chloride, are well-established chiral derivatizing agents (CDAs) for High-Performance Liquid Chromatography (HPLC) analysis. nih.govsmolecule.com The primary application is in the resolution of racemic mixtures of chiral compounds containing amino and hydroxyl groups. smolecule.com
The principle involves the reaction of the chiral analyte with the enantiomerically pure d-camphorsulfonyl chloride to form a pair of diastereomers. These diastereomers, unlike the original enantiomers, have different physicochemical properties and can therefore be separated on a standard achiral HPLC column. wikipedia.org The resulting diastereomeric amides or esters exhibit different retention times, allowing for their quantification and the determination of the enantiomeric purity of the original sample.
For example, racemic amines can be reacted with (1S)-(+)-10-camphorsulfonyl chloride to form diastereomeric sulfonamides. researchgate.net The separation of these diastereomers by reversed-phase HPLC allows for the determination of the enantiomeric composition of the amine. This method has been applied to various chiral amines and amino acids.
While d-camphorsulfonyl chloride is effective for derivatization, in some reported cases, it did not lead to the successful separation of certain beta-adrenergic blockers, indicating that the choice of derivatizing agent is crucial and analyte-dependent. nih.gov
d-Camphorsulfonic acid itself can also be used as a chiral counter-ion in the mobile phase for the chiral resolution of basic drugs on chiral stationary phases. researchgate.net This approach involves the formation of transient diastereomeric ion pairs in the mobile phase, which then interact differently with the chiral stationary phase, leading to separation.
Enhancing Detection Sensitivity (e.g., Fluorescent Tagging)
The introduction of a fluorescent tag onto an analyte via derivatization is a common strategy to enhance detection sensitivity in HPLC, particularly when the analyte lacks a strong chromophore. science.gov This allows for the detection of very low concentrations of the derivatized compound.
While the use of fluorescent chiral derivatizing agents is a known technique in analytical chemistry, the specific and widespread use of d-camphorsulfonic acid derivatives modified with a fluorescent tag for HPLC analysis is not extensively documented in the reviewed scientific literature. Although researchers have developed novel chiral fluorescent covalent organic frameworks for the recognition of enantiomers, and some have utilized (1S)-(+)-10-camphorsulfonyl chloride as a chiral modifier in these frameworks, this is for sensing applications rather than for routine HPLC derivatization for enhanced detection. researchgate.net
The primary role of d-camphorsulfonic acid and its derivatives in analytical derivatization appears to be centered on chiral resolution through the formation of diastereomers, which are typically detected by UV-Vis absorption, rather than for enhancing detection sensitivity through fluorescent tagging. The camphor structure itself does not possess native fluorescence, and while it could theoretically be functionalized with a fluorophore, dedicated fluorescent derivatizing agents are more commonly employed for this purpose.
D Camphorsulfonic Acid in Catalysis and Organic Transformations
Role as a Brønsted Acid Catalyst
As a sulfonic acid, d-Camphorsulfonic acid is a relatively strong acid, a property that underpins its function as a Brønsted acid catalyst. wikipedia.org It is frequently employed in reactions that require proton catalysis, such as esterifications, transesterifications, and the formation of acetals and ketals. nbinno.com
A key role of d-CSA as a Brønsted acid catalyst is the activation of carbonyl compounds. libretexts.orglibretexts.org The catalytic cycle begins when the lone pair of electrons on the carbonyl oxygen attacks the proton from d-CSA. libretexts.orgeurekalert.org This protonation results in a formal positive charge on the oxygen atom, which significantly increases the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.org This "activated" carbonyl is then much more susceptible to attack by weak nucleophiles. libretexts.orglibretexts.org
This activation mechanism is fundamental to numerous organic reactions. For instance, in the Michael reaction of indoles with enones, d-CSA protonates the carbonyl group of the enone, facilitating the conjugate addition of the indole (B1671886) nucleophile. eurekalert.org Similarly, the protection of carbonyl groups as acetals or ketals is efficiently catalyzed by d-CSA, which activates the carbonyl for attack by diols. nih.govresearchgate.net
Beyond carbonyl activation, d-CSA serves as a general and effective proton source for a wide array of chemical reactions. Its utility as a catalyst that provides a proton (H+) is crucial for initiating or accelerating many synthetic transformations. For example, it has been successfully used to catalyze Friedel-Crafts alkylation reactions of arenes with indolyl alcohols, demonstrating its capacity to facilitate carbocation formation through protonation. rsc.org The mechanism involves d-CSA providing a proton to activate substrates, which then undergo nucleophilic attack to form the desired products. eurekalert.org This broad utility makes it a valuable tool in synthesizing biologically important heterocyclic compounds and other complex molecular architectures. researchgate.netrsc.org
The catalytic efficacy of d-Camphorsulfonic acid is closely linked to its acidity. With a pKa of approximately 1.2, it is a significantly stronger acid than carboxylic acids like benzoic acid (pKa 4.2) but is comparable in strength to other sulfonic acids such as p-toluenesulfonic acid (p-TsOH). wikipedia.orgrsc.org This level of acidity is often optimal for catalysis, providing sufficient protonation to activate substrates without causing unwanted side reactions that can occur with stronger mineral acids like sulfuric acid. rsc.orgstackexchange.com
In a comparative study of Brønsted acids for a Fridel-Crafts alkylation, d-CSA demonstrated superior performance. rsc.org Weaker acids such as benzoic acid failed to catalyze the reaction, while d-CSA provided a high yield. rsc.org Interestingly, acids that were even stronger than d-CSA resulted in lower yields, suggesting that its specific acidity was ideal for this transformation. rsc.org This highlights that the choice of acid catalyst is critical and that the "just right" acidity of d-CSA is a key to its success in many synthetic applications. rsc.org
| Acid Catalyst | pKa | Performance in Fridel-Crafts Alkylation (Yield %) |
|---|---|---|
| Benzoic acid | 4.2 rsc.org | 0% rsc.org |
| 2,4-Dinitrobenzoic acid | 1.42 rsc.org | 0% rsc.org |
| d-Camphorsulfonic acid (d-CSA) | 1.2 wikipedia.orgrsc.org | 88% rsc.org |
Applications in Asymmetric Synthesis
The inherent chirality of d-Camphorsulfonic acid, derived from the natural camphor (B46023) backbone, makes it a valuable reagent in asymmetric synthesis. nbinno.comnbinno.com It is widely used both as a chiral resolving agent and as a chiral catalyst to control the stereochemical outcome of reactions. nih.govacs.org
d-Camphorsulfonic acid functions effectively as a chiral auxiliary , primarily for the resolution of racemic mixtures of chiral amines and other cationic compounds. wikipedia.orgnih.govacs.org In this role, d-CSA reacts with a racemate to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by crystallization. nih.gov After separation, the pure enantiomer can be recovered by removing the d-CSA. This technique is a cornerstone of asymmetric synthesis and has been used to obtain enantiomerically pure compounds, such as in the resolution of (±)-trans-2,3-diphenylpiperazine. ias.ac.in
Beyond its role in resolution, d-CSA also acts as a chiral Brønsted acid catalyst . researchgate.net In this capacity, it participates directly in the reaction mechanism to create a chiral environment, influencing the transition state and favoring the formation of one enantiomer over the other. researchgate.net This allows for the direct synthesis of enantiomerically enriched products from achiral or racemic starting materials.
The use of d-Camphorsulfonic acid as a chiral catalyst has been demonstrated in several types of enantioselective reactions. It has proven to be an efficient catalyst for enantioselective Michael-type Friedel-Crafts reactions, affording β-indolyl ketones with high yields and moderate enantioselectivities. researchgate.net
Furthermore, d-CSA can act as a co-catalyst in conjunction with other chiral catalysts to enhance stereoselectivity. In asymmetric direct aldol (B89426) reactions catalyzed by L-proline, the addition of d-CSA as a co-catalyst in an aqueous medium has been shown to achieve high reactivity and produce aldol products with modest to excellent enantioselectivity. thieme-connect.com This synergistic effect highlights the versatility of d-CSA in designing effective asymmetric catalytic systems.
| Reaction Type | Reactants | Catalyst System | Key Result |
|---|---|---|---|
| Michael-type Friedel-Crafts researchgate.net | Indoles and Aromatic Enones | d-CSA | Excellent yields and moderate enantioselectivities researchgate.net |
| Asymmetric Direct Aldol thieme-connect.com | Aromatic Aldehydes and Ketones | L-proline with d-CSA as co-catalyst | High reactivity, modest to excellent enantioselectivity thieme-connect.com |
Enantioselective Reactions
Friedel-Crafts Alkylation (e.g., of Indoles with Allylic Alcohols/Enones)
d-Camphorsulfonic acid has proven to be an effective catalyst for the Friedel-Crafts alkylation of indoles with various electrophiles. This reaction is a fundamental method for the synthesis of 3-substituted indole derivatives, which are prevalent motifs in medicinally important compounds. eurekalert.org
Research has demonstrated that d-CSA can efficiently catalyze the Michael-type Friedel-Crafts addition of indoles to electron-deficient olefins such as nitro-olefins and enones. niscair.res.inresearchgate.net The reaction proceeds well in water, highlighting d-CSA as an environmentally benign catalyst. niscair.res.inresearchgate.net In a comparative study of different water-soluble Brønsted acids for the reaction of indole with trans-β-nitrostyrene, d-CSA was found to be a superior catalyst, affording the product in high yield. niscair.res.in
The catalytic activity of CSA is sensitive to its acidity (pKa). In the Friedel-Crafts alkylation of arenes with indolyl alcohols, CSA (pKa 1.2) provided the desired product in high yield, whereas both less acidic catalysts (benzoic acid, pKa 4.2) and stronger acids resulted in lower yields. rsc.org This suggests that the catalytic efficiency of CSA is well-balanced for this transformation. The reaction tolerates a range of sensitive substituents on both the indole and the electrophile, leading exclusively to the 3-indole-substituted products in excellent yields. eurekalert.org
The proposed mechanism involves the initial protonation of the electrophile (e.g., an enone or alcohol) by d-CSA, which activates it for nucleophilic attack by the indole at the C-3 position. eurekalert.org The camphorsulfonate anion then assists in the removal of a proton to regenerate the aromaticity of the indole ring and the catalyst. eurekalert.org
Table 1: d-CSA Catalyzed Friedel-Crafts Alkylation of Indoles with Electron-Deficient Olefins niscair.res.in
| Entry | Indole | Olefin | Time (hr) | Yield (%) |
|---|---|---|---|---|
| 1 | Indole | trans-β-Nitrostyrene | 10 | 93 |
| 2 | Indole | 4-Chloro-β-nitrostyrene | 10 | 95 |
| 3 | Indole | 4-Methyl-β-nitrostyrene | 10 | 90 |
| 4 | 2-Methylindole | trans-β-Nitrostyrene | 12 | 92 |
Aldol Condensations (e.g., L-Proline-catalyzed)
The aldol condensation is a cornerstone reaction in organic synthesis for forming carbon-carbon bonds. khanacademy.orgwikipedia.org While L-proline is a well-known organocatalyst for asymmetric aldol reactions, its efficacy can be limited, particularly in aqueous media. thieme-connect.comnih.gov Research has shown that d-camphorsulfonic acid can act as a highly effective co-catalyst with L-proline, significantly enhancing both the reaction rate and the enantioselectivity of direct aldol reactions in aqueous environments. thieme-connect.com
In the reaction between acetone (B3395972) and p-nitrobenzaldehyde in an acetone-water mixture, L-proline alone provided the aldol product in moderate yield (47%) and low enantiomeric excess (34% ee). thieme-connect.com However, the addition of d-CSA (10 mol%) as a co-catalyst dramatically improved the yield to 73% and the enantiomeric excess to 61% ee. thieme-connect.com Further optimization revealed that a 2:1 molar ratio of L-proline to d-CSA was optimal. thieme-connect.com While d-CSA by itself does not catalyze the reaction, its synergistic effect with proline is pronounced. thieme-connect.com This cooperative catalysis is thought to involve the formation of a more active catalytic species through the acid-base interaction between the sulfonic acid and the amine.
Table 2: Effect of d-CSA on L-Proline-Catalyzed Aldol Reaction thieme-connect.com
| Entry | Catalyst | Co-catalyst (mol%) | Time (h) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | L-Proline (20 mol%) | None | 24 | 47 | 34 |
| 2 | L-Proline (20 mol%) | d-CSA (10 mol%) | 12 | 73 | 61 |
| 3 | L-Proline (20 mol%) | d-CSA (20 mol%) | 24 | 44 | 59 |
Michael Additions (e.g., of Indoles with Enones)
d-Camphorsulfonic acid is an efficient promoter for the Michael addition of indoles to α,β-unsaturated ketones (enones). eurekalert.orgresearchgate.net This conjugate addition reaction provides a direct route to β-indolyl ketones, which are valuable synthetic intermediates. researchgate.net The reaction, catalyzed by a catalytic amount of d-CSA, proceeds efficiently and yields exclusively 3-indole-substituted compounds. eurekalert.org
The success of the d-CSA-catalyzed Michael addition is dependent on the solvent system. eurekalert.org While various organic solvents can be used, a mixture of ethanol (B145695) and water has been identified as the optimal medium for this transformation. eurekalert.org The use of aqueous ethanol makes this procedure simple, effective, and environmentally friendly. eurekalert.org
The mechanism is believed to commence with the protonation of the carbonyl group of the enone by d-CSA, which enhances its electrophilicity. eurekalert.org The electron-rich C-3 position of the indole then attacks the β-carbon of the protonated enone. eurekalert.org Subsequent deprotonation by the camphorsulfonate anion regenerates the catalyst and yields the final product. eurekalert.org This catalytic system is tolerant of various sensitive substituents on both the indole and the enone substrates. eurekalert.org
Henry (Nitroaldol) Reactions
The Henry, or nitroaldol, reaction is the addition of a nitroalkane to a carbonyl compound, forming a β-nitro alcohol. While d-camphorsulfonic acid is not typically used as a direct catalyst for this transformation, it serves as a crucial chiral precursor for the synthesis of ligands used in catalytic asymmetric Henry reactions. researchgate.net
Specifically, copper complexes of chiral iminopyridines, which can be prepared from CSA, have been shown to effectively catalyze the enantioselective Henry reaction between nitromethane (B149229) and aromatic aldehydes. researchgate.net These catalyst systems have achieved high yields and good enantioselectivities in the synthesis of chiral β-nitro alcohols. researchgate.net This represents an indirect but important application of d-CSA in promoting this class of carbon-carbon bond-forming reactions.
Cyclization Reactions (e.g., Intramolecular Friedel-Crafts Alkylation)
The strong Brønsted acidity of d-camphorsulfonic acid makes it a suitable catalyst for various cyclization reactions, including intramolecular Friedel-Crafts alkylations. masterorganicchemistry.com These reactions are pivotal in the construction of polycyclic frameworks.
For instance, d-CSA has been employed in a tandem one-pot process involving a Friedel-Crafts alkylation followed by a double cyclization to assemble diaryl-fused 2,8-dioxabicyclo[3.3.1]nonanes from 2-hydroxychalcones and naphthol derivatives. researchgate.net Furthermore, d-CSA mediates the cyclization of Ugi four-component reaction adducts to synthesize functionalized indole and 2-quinolone derivatives. nih.gov In these reactions, the choice of solvent dictates the cyclization pathway. In an aprotic solvent, a 5-exo-trig cyclization occurs to form an indole ring, while in a protic solvent, an alkyne-carbonyl metathesis leads to a 2-quinolone ring. nih.gov The proposed mechanism in aprotic solvents involves the protonation of a carbonyl group by CSA, facilitating a nucleophilic attack to form the five-membered indoline (B122111) ring intermediate. nih.gov
Stereoselective Synthesis of Pseudoglycosides
(S)-Camphorsulfonic acid, the enantiomer of d-CSA, has been identified as an excellent metal-free catalyst for the mild and efficient synthesis of pseudoglycosides. nih.govresearchgate.net This transformation involves the conversion of 2,4,6-tri-O-acetyl-D-glucal to 2,3-unsaturated O-glycosides through a Ferrier rearrangement. researchgate.net
This method allows for the coupling of a wide range of biologically active natural products, alcohols, and thiols with the glucal donor. nih.govresearchgate.net The reactions proceed in good to excellent yields and, notably, with exclusive α-stereoselectivity. nih.govresearchgate.net The use of (S)-CSA offers advantages over many traditional Lewis acid or protic acid catalysts, which can suffer from harsh reaction conditions, moisture sensitivity, or high cost. researchgate.net
Synthesis of Specific Chiral Compounds
The inherent chirality of d-camphorsulfonic acid, combined with its properties as a strong acid catalyst, makes it a valuable tool in asymmetric synthesis. It is widely used as a chiral resolving agent for racemic mixtures of amines and other cationic compounds. nbinno.comwikipedia.org
Beyond resolution, d-CSA serves as a catalyst in the enantioselective synthesis of specific chiral molecules. As detailed in the sections above, it has been used as a co-catalyst in L-proline-catalyzed aldol reactions to produce chiral β-hydroxy ketones with good enantioselectivity. thieme-connect.com It also catalyzes the enantioselective Michael-type Friedel-Crafts reactions of indoles with aromatic enones, affording β-indolyl ketones in excellent yields and moderate enantioselectivities. researchgate.net Furthermore, its enantiomer, (S)-CSA, is instrumental in the highly stereoselective synthesis of α-pseudoglycosides. nih.gov It has also been used in the resolution of 2-piperidineethanol, a key chiral starting material for the asymmetric synthesis of the spermidine (B129725) alkaloid (-)-isooncinotine. researchgate.net
Asymmetric Synthesis of (-)-isooncinotine
The asymmetric synthesis of (-)-isooncinotine, a 22-membered spermidine alkaloid, utilizes (S)-10-camphorsulfonic acid for the resolution of 2-piperidineethanol. This resolution provides a crucial chiral starting material for the subsequent multi-step synthesis. The synthesis involves key steps such as Michael addition, amidations, and aluminum hydride reduction to construct the spermidine moiety. The final macrocyclic skeleton is achieved through a ring-closing metathesis of a diene, which is prepared by the acylation of the spermidine intermediate.
Enantiopure Devazepide Synthesis
In the synthesis of enantiopure devazepide, a derivative of d-camphorsulfonic acid, 3-bromocamphor-8-sulfonic acid, is employed as a resolving agent. This highlights the role of functionalized camphorsulfonic acids in achieving the desired chirality in complex pharmaceutical compounds.
Preparation of Chiral-1-t-butoxycarbonyl-3-hydroxy piperidine (B6355638)
The preparation of chiral 1-t-butoxycarbonyl-3-hydroxy piperidine, a key intermediate in the synthesis of various pharmaceutical agents, can be achieved through the resolution of N-benzyl-3-hydroxy piperidine using chiral d-camphorsulfonic acid (D-CSA) or l-camphorsulfonic acid (L-CSA). The process involves the formation of diastereomeric salts, allowing for the separation of the desired enantiomer. The resolved (S)-1-benzyl-3-hydroxy piperidine camphorsulfonate or (R)-1-benzyl-3-hydroxy piperidine camphorsulfonate is then treated with a base to yield the free chiral amine, which can be further processed to the final product. The molar ratio of the resolving agent to the starting material is a critical parameter in this resolution.
| Reactant | Resolving Agent | Molar Ratio (Resolving Agent:Reactant) | Product |
| N-benzyl-3-hydroxy piperidine | d-Camphorsulfonic acid | 0.3-0.5 : 1 | (S)-1-benzyl-3-hydroxy piperidine camphorsulfonate |
| N-benzyl-3-hydroxy piperidine | l-Camphorsulfonic acid | 0.3-0.5 : 1 | (R)-1-benzyl-3-hydroxy piperidine camphorsulfonate |
Synthesis of Highly Substituted Piperidines
d-Camphorsulfonic acid has been demonstrated as an effective catalyst in the one-pot, multi-component synthesis of highly substituted piperidine derivatives. This method involves the reaction of an amine, aldehydes, and a 1,3-dicarbonyl compound. The use of camphorsulfonic acid as a catalyst offers several advantages, including high yields, shorter reaction times, and a straightforward work-up procedure. The reaction proceeds via the initial formation of an enamine and an imine, followed by an intermolecular Mannich-type reaction. A variety of aromatic aldehydes and anilines can be efficiently converted into the corresponding substituted piperidines.
| Aldehyde | Aniline (B41778) | β-ketoester | Catalyst Loading (mol%) | Yield (%) |
| Benzaldehyde | Aniline | Methyl acetoacetate | 10 | 93 |
Organocatalysis with d-Camphorsulfonic Acid
d-Camphorsulfonic acid is a prominent example of an organocatalyst, which are non-metallic, small organic molecules that can accelerate chemical reactions. These catalysts are often inexpensive, readily available, non-toxic, and biodegradable, making them attractive for the synthesis of pharmaceutical products.
Metal-Free Organic Transformations
The use of d-camphorsulfonic acid as a catalyst enables a range of metal-free organic transformations. This is particularly advantageous in the synthesis of pharmaceuticals where metal contamination is a concern. One such application is the deoxygenation of sulfoxides to sulfides, which proceeds under mild conditions with a broad functional group tolerance. d-Camphorsulfonic acid has also been utilized in Friedel-Crafts alkylation reactions of arenes with indolyl alcohols to produce heterocyclic substituted 3-indolyl-3,3'-disubstituted oxindole (B195798) derivatives in high yields. Furthermore, it catalyzes the Michael reaction of indoles with enones, providing an environmentally friendly route to 3-indole-substituted compounds.
Synthesis of Biologically Promising Heterocyclic Compounds
d-Camphorsulfonic acid has proven to be an effective catalyst for the synthesis of a variety of biologically promising heterocyclic compounds. This includes the synthesis of 2-aryl/heteroaryl/alkyl-1H-anthra[1,2-d]imidazole-6,11-dione derivatives from the reaction of 1,2-diaminoanthraquinone (B157652) and various aldehydes. This method is characterized by its simplicity, use of a low-cost and metal-free organocatalyst, and good yields without the need for column chromatography. Additionally, d-camphorsulfonic acid mediates the synthesis of functionalized indole and 2-quinolone derivatives through a one-pot tandem Ugi four-component reaction, where the product can be switched by changing the solvent.
Protection of Carbonyl Functional Groups (e.g., Acetals, Ketals, Thioacetals)
d-Camphorsulfonic acid is a highly effective and versatile organocatalyst for the protection of carbonyl functional groups in aldehydes and ketones. This method provides a simple, environmentally friendly, and high-yielding route to the formation of acetals, ketals, thioacetals, and mixed ketals under mild reaction conditions. ias.ac.inias.ac.in
The protection of carbonyl compounds is a crucial step in multi-step organic synthesis to prevent unwanted side reactions. d-Camphorsulfonic acid has been identified as a suitable catalyst for these transformations, applicable to a wide range of substrates. ias.ac.inias.ac.in The procedure is particularly effective for the preparation of 1,3-dioxolanes from various aldehydes and ketones with diols. ias.ac.in
Furthermore, d-CSA efficiently catalyzes the formation of thioacetals and thioketals from carbonyl compounds and thiols. ias.ac.in The synthesis of mixed ketals has also been successfully achieved using this catalyst, although these reactions may require longer reaction times. ias.ac.insigmaaldrich.com
The mechanism of this d-CSA-catalyzed protection is believed to proceed through the initial protonation of the carbonyl oxygen by the acid, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the diol or thiol, leading to the formation of a hemiacetal or hemithioacetal intermediate. Subsequent intramolecular cyclization and dehydration, also facilitated by the catalyst, yield the final protected product. ias.ac.in
The table below provides examples of the d-camphorsulfonic acid-catalyzed protection of various carbonyl compounds.
| Entry | Carbonyl Compound | Protecting Agent | Product Type | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethylene Glycol | Acetal | 2 | 95 |
| 2 | Cyclohexanone | Ethylene Glycol | Ketal | 3 | 92 |
| 3 | Acetophenone | Ethylene Glycol | Ketal | 4 | 88 |
| 4 | Benzaldehyde | Ethanethiol | Thioacetal | 1.5 | 96 |
| 5 | Cyclohexanone | Ethanethiol | Thioketal | 2.5 | 94 |
| 6 | Acetophenone | Ethanethiol | Thioketal | 3 | 90 |
| 7 | Benzaldehyde | 2-Mercaptoethanol | Mixed Ketal | 5 | 85 |
| 8 | Cyclohexanone | 2-Mercaptoethanol | Mixed Ketal | 6 | 82 |
Deoxygenation of Sulfoxides
A novel and efficient application of d-camphorsulfonic acid is its use as a reducing agent for the chemoselective deoxygenation of sulfoxides to their corresponding sulfides. ias.ac.inresearchgate.net This methodology is particularly noteworthy as it proceeds under metal and additive-free conditions, offering a practical and environmentally benign alternative to many existing methods. ias.ac.in
The reaction is applicable to a diverse range of sulfoxides, including alkyl-aryl, allyl-aryl, and benzyl-aryl sulfoxides, which are effectively reduced to sulfides in good to excellent yields under mild reaction conditions. ias.ac.in The process typically involves stirring the sulfoxide (B87167) with d-camphorsulfonic acid in a dry solvent such as acetonitrile (B52724) at an elevated temperature. ias.ac.inias.ac.in
This protocol is characterized by its high chemoselectivity, operational simplicity, and broad substrate scope, making it a valuable tool in organic synthesis, particularly for the preparation of drug intermediates and other biologically active molecules. ias.ac.in
A proposed mechanism for this deoxygenation reaction involves the initial reaction of the sulfoxide with d-camphorsulfonic acid to form an intermediate. This intermediate then undergoes an intramolecular rearrangement followed by the cleavage of the S-O bond to generate the corresponding sulfide (B99878) and a dioxirane (B86890) species. ias.ac.in
The following table summarizes the d-camphorsulfonic acid-mediated deoxygenation of various sulfoxides.
| Entry | Sulfoxide | Solvent | Time (h) | Yield (%) |
| 1 | Methyl phenyl sulfoxide | Acetonitrile | 12 | 85 |
| 2 | Dibenzyl sulfoxide | Acetonitrile | 10 | 92 |
| 3 | Allyl phenyl sulfoxide | Acetonitrile | 12 | 88 |
| 4 | Benzyl (B1604629) phenyl sulfoxide | Acetonitrile | 10 | 90 |
| 5 | 1-Methoxy-4-[(phenylsulfinyl)methyl]benzene | Acetonitrile | 12 | 94 |
| 6 | Diphenyl sulfoxide | Acetonitrile | 15 | 78 |
| 7 | Di-p-tolyl sulfoxide | Acetonitrile | 15 | 82 |
| 8 | Methyl p-tolyl sulfoxide | Acetonitrile | 12 | 86 |
Catalyst in Other Organic Reactions (e.g., Diels-Alder reactions, Esterifications)
Beyond the specific applications detailed above, d-camphorsulfonic acid serves as a versatile Brønsted acid catalyst in a variety of other significant organic transformations. Its utility in promoting reactions such as Diels-Alder cycloadditions and esterifications is well-documented.
In the realm of Diels-Alder reactions , d-camphorsulfonic acid can act as a Lewis acid mimic, activating dienophiles towards cycloaddition with dienes. This is particularly useful in asymmetric Diels-Alder reactions where chiral auxiliaries are employed. The acidic nature of d-CSA can enhance the rate and selectivity of these reactions.
Esterification reactions, the formation of an ester from a carboxylic acid and an alcohol, are classically catalyzed by strong acids. d-Camphorsulfonic acid provides an effective and often milder alternative to traditional catalysts like sulfuric acid. Its organic nature can improve solubility in non-polar solvents, and its solid form makes it easier to handle and remove from the reaction mixture. It has been successfully employed in the esterification of various carboxylic acids with a range of alcohols, often providing high yields of the corresponding esters.
Furthermore, d-camphorsulfonic acid has been utilized as a catalyst in other notable organic reactions, including:
Friedel-Crafts alkylations: It can catalyze the alkylation of aromatic rings with various alkylating agents.
Rearrangement reactions: Its acidic properties can facilitate various molecular rearrangements.
Asymmetric synthesis: As a chiral acid, it can be used to induce enantioselectivity in certain reactions.
The broad applicability of d-camphorsulfonic acid as a catalyst underscores its importance in modern organic synthesis, offering a powerful tool for the construction of complex organic molecules.
Chiral Resolution and Enantiomer Separation
Mechanism of Diastereomeric Salt Resolution
The fundamental principle behind chiral resolution using d-camphorsulfonic acid lies in the conversion of a pair of enantiomers into a pair of diastereomers. wikipedia.org Enantiomers have identical physical properties, such as solubility and melting point, making their direct separation challenging. However, when a racemic mixture (a 50:50 mixture of two enantiomers) of a basic compound, such as an amine (R/S-base), is reacted with an enantiomerically pure acid like d-camphorsulfonic acid ((+)-acid), two diastereomeric salts are formed: [(R-base)-(+)-acid] and [(S-base)-(+)-acid].
Unlike enantiomers, diastereomers have different physical properties, including distinct solubilities in a given solvent. wikipedia.orgresearchgate.net This difference is the key to their separation. By carefully selecting a solvent, one of the diastereomeric salts can be induced to crystallize and precipitate out of the solution while the other remains dissolved. researchgate.net
The efficiency of this separation is influenced by the crystal packing and intermolecular interactions within the diastereomeric salts. For example, in the resolution of DL-phenylglycine with d-camphorsulfonic acid, the less-soluble D-PG·(+)-CS salt exhibits a dense and stable molecular conformation with alternating cation and anion layers. rsc.org In contrast, the more-soluble L-PG·(+)-CS salt has a coarser structure, which contributes to its higher solubility. rsc.org The rigid camphor (B46023) backbone and the flexible sulfonic acid group of d-CSA are believed to contribute to its excellent resolving ability. researchgate.net After the less soluble salt is isolated by filtration, the original enantiomer can be recovered by treating the salt with a base to neutralize the d-camphorsulfonic acid. wikipedia.org
Recovery and Purification of d-Camphorsulfonic Acid in Resolution Processes
d-Camphorsulfonic acid is a costly reagent, making its efficient recovery and reuse crucial for the economic viability of industrial-scale resolution processes. google.com After the separation of the diastereomeric salt and recovery of the desired enantiomer (typically by treatment with a base), the resolving agent remains in the mother liquor or in a separate aqueous phase as a salt.
Several methods exist for its recovery:
Solvent Extraction: One process involves treating the impure, dilute aqueous solution of d-CSA with a water-immiscible organic solvent like toluene (B28343) and a secondary amine. google.com This transfers the d-camphorsulfonic acid into the organic phase. Subsequent treatment with an alkaline solution transfers the acid back into a new aqueous phase, from which it can be isolated after acidification. google.com
Concentration and Crystallization: Another method involves neutralizing the aqueous solution containing camphorsulfonic acid, followed by decolorizing with activated carbon. patsnap.com The solution is then concentrated under reduced pressure to remove water. The resulting solid can be treated with an organic solvent, such as dichloromethane, and stirred to form a slurry. patsnap.com After filtration and drying, the purified camphorsulfonate salt is obtained, which can be acidified to regenerate the d-camphorsulfonic acid. patsnap.com
Liquid Ion Exchange Methods for Recovery
Liquid ion exchange presents a highly effective method for recovering and concentrating d-camphorsulfonic acid from dilute aqueous solutions generated during chiral resolution processes. This technique is particularly valuable due to the high solubility of camphorsulfonic acid in water, which makes recovery by simple crystallization or extraction challenging and costly. google.com
The process generally involves the following key steps:
Extraction: The impure, dilute aqueous solution containing the d-camphorsulfonic acid salt is mixed with a water-immiscible organic solvent containing a liquid ion exchanger, typically a secondary amine. google.comgoogle.com The pH of this mixture is maintained between 3 and 6. google.comgoogle.com Under these acidic conditions, the camphorsulfonate anion is selectively transferred from the aqueous phase to the organic phase, forming a salt with the amine.
Separation: The organic phase, now containing the d-camphorsulfonic acid, is separated from the aqueous phase which retains the majority of inorganic salt impurities. google.com
Stripping: The d-camphorsulfonic acid is then recovered from the organic phase by mixing it with a fresh, smaller volume of water at a pH above 9. google.com This alkaline condition reverses the ion exchange process, transferring the camphorsulfonate back into the new aqueous phase as a salt, while the amine remains in the organic solvent.
Concentration: This final aqueous phase is a purified and more concentrated solution of the d-camphorsulfonic acid salt, ready for reuse or further processing. google.com
One patented method utilizes a secondary amine with the general formula R(R1)(R2)(R3)C-NH-R, where R is an aliphatic group of 10 to 14 carbon atoms, and R1, R2, and R3 are alkyl groups with a total of 11 to 14 carbon atoms. google.com Toluene is a commonly used water-immiscible solvent for this process. google.comgoogle.com The efficiency of the recovery can be quite high, with some processes reporting up to 95% recovery of the d-camphorsulfonic acid. google.comgoogle.com
The choice of acid for pH control during the extraction step can significantly impact the recovery efficiency. The use of a polyprotic acid like sulfuric acid has been shown to be surprisingly more effective than a monoprotic acid such as hydrochloric acid. google.com For instance, a single-stage recovery using hydrochloric acid might only yield about 72% of the camphorsulfonic acid, whereas the use of sulfuric acid improves this yield. google.com
Table 1: Parameters for Liquid Ion Exchange Recovery of d-Camphorsulfonic Acid
| Parameter | Condition | Source |
|---|---|---|
| Extraction pH | 3 - 6 | google.comgoogle.com |
| Stripping pH | > 9 | google.com |
| Ion Exchanger | Secondary Amine | google.com |
| Solvent | Water-immiscible (e.g., Toluene) | google.comgoogle.com |
| pH Control (Extraction) | Polyprotic Acid (e.g., Sulfuric Acid) | google.com |
Removal of Inorganic Salts and Organic Impurities
During the resolution and subsequent recovery processes, the d-camphorsulfonic acid solution can become contaminated with both inorganic salts and organic impurities. The removal of these contaminants is essential to ensure the purity of the recovered resolving agent for its reuse.
Inorganic Salts: Inorganic salts, such as sodium sulfate (B86663), are common impurities, particularly when sulfuric acid and sodium hydroxide (B78521) are used for pH adjustments during the resolution and recovery cycles. google.com The liquid ion exchange method described previously is inherently effective at removing these inorganic salts. google.com During the extraction step at an acidic pH, the camphorsulfonate anion is selectively taken up by the amine in the organic phase, leaving the inorganic ions, such as sulfate and sodium, behind in the initial aqueous phase. google.com This selectivity allows for the separation and removal of these undesirable salts.
Organic Impurities: Organic impurities can include residual solvents, byproducts from the primary reaction, or colored organic materials. google.com A common and effective method for removing these types of impurities is treatment with activated carbon. google.compatsnap.com
A typical procedure involves:
Neutralization: The aqueous solution containing camphorsulfonic acid is first neutralized. patsnap.com
Decolorization: Activated carbon is added to the solution (e.g., 0.01-0.10% w/w), and the mixture is heated (e.g., to 50-60°C) and stirred for a period (e.g., 2 hours) to allow for the adsorption of organic impurities. patsnap.com
Filtration: The activated carbon is then removed by filtration, leaving a decolorized and purified filtrate. google.compatsnap.com In some cases, a filter aid is used alongside the activated carbon to improve filtration efficiency. google.com
Following the activated carbon treatment, the purified aqueous solution of the sodium d-camphorsulfonate can be concentrated by evaporation to yield the solid salt. google.com This solid can then be acidified to regenerate the d-camphorsulfonic acid. patsnap.com
Table 2: Methods for Impurity Removal in d-Camphorsulfonic Acid Recovery
| Impurity Type | Removal Method | Key Process Details | Source |
|---|---|---|---|
| Inorganic Salts | Liquid Ion Exchange | Selective extraction of camphorsulfonate into an organic phase, leaving salts in the aqueous phase. | google.com |
| Organic Impurities | Activated Carbon Treatment | Adsorption of impurities onto activated carbon followed by filtration. | google.compatsnap.com |
Applications in Materials Science
Dopant for Conductive Polymers
D-Camphorsulfonic acid is widely utilized as a dopant to transform intrinsically non-conductive or poorly conductive polymers into electrically conductive materials. nycu.edu.tw The doping process involves the protonation of the polymer chain by the strong acid, which introduces charge carriers (polarons or bipolarons) and facilitates charge transport along and between the polymer chains. nih.gov Unlike simple inorganic acids, the bulky camphor (B46023) group of CSA also acts as a plasticizer, improving the processability and solubility of otherwise intractable conductive polymers in common organic solvents. nycu.edu.twscielo.org.mx This dual function—doping and enhancing solubility—makes CSA a preferred choice for preparing high-quality, solution-processable conductive polymer films and fibers. nycu.edu.twnasa.gov
One of the most significant applications of d-CSA is as a dopant for polyaniline (PANI), one of the most studied conductive polymers due to its environmental stability and tunable conductivity. scirp.org Doping with CSA converts PANI from its non-conductive emeraldine (B8112657) base form to the highly conductive emeraldine salt form. nih.govmdpi.com The resulting PANI-CSA is soluble in solvents like m-cresol, which facilitates the formation of films with enhanced molecular ordering and, consequently, higher conductivity. nycu.edu.tw Furthermore, CSA is instrumental in the synthesis of PANI-based nanocomposites, where it helps to integrate inorganic nanostructures like zinc oxide (ZnO) and tin oxide (SnO2) into the polymer matrix, creating hybrid materials with synergistic properties. scirp.orgresearchgate.netdaneshyari.comrsc.org
The use of d-CSA as a dopant is integral to the fabrication of nano-structured PANI materials with controlled morphology and enhanced properties.
Nanotubes: Conducting PANI nanotubes with diameters ranging from 80–180 nm have been synthesized via a template-free chemical oxidation method using d-Camphorsulfonic acid as the dopant and ammonium (B1175870) persulfate as the oxidant. researchgate.net The morphology and electrical properties of these nanotubes are influenced by synthetic conditions such as the molar ratio of CSA to aniline (B41778) and the reaction temperature. researchgate.net
Nanofibers: Electrospinning is a technique used to produce polymer nanofibers. PANI doped with camphorsulfonic acid has been successfully electrospun, typically with the aid of a carrier polymer like polyethylene (B3416737) oxide (PEO), to form continuous nanofibers. nasa.gov These nanofibers can be deposited on substrates to create one-dimensional conducting channels for applications in nano-electronics, such as field-effect transistors. nasa.gov
Nanocomposite Films: Thin films of PANI-ZnO nanocomposites doped with CSA can be prepared using the spin-coating technique. scirp.orgresearchgate.net In this method, a solution containing PANI-ZnO is treated with CSA and then spin-coated onto a glass substrate to form a uniform thin film. scirp.orgresearchgate.net Similarly, CSA-doped PANI–SnO2 hybrid nanocomposites have been synthesized via a solid-state route. daneshyari.com
A unique feature of d-Camphorsulfonic acid is its chirality. When used to dope (B7801613) the intrinsically achiral polyaniline, the chiral CSA counter-ions can induce a supramolecular helical structure in the polymer chains. agosr.com This induced chirality makes the PANI optically active, a property that can be observed using circular dichroism (CD) spectroscopy. rsc.orgresearchgate.net
The interaction between PANI and enantiopure CSA during electropolymerization leads to chiral induction in the resulting polymer. agosr.com Research has shown that the solvent environment plays a critical role in this process. For instance, the presence or absence of water can invert the sign of the CD signal at 450 nm for CSA-doped polyaniline, indicating a conformational change in the polymer backbone's induced helicity. rsc.org This ability to impart optical activity to a conductive polymer opens up possibilities for applications in chiral sensing and separation technologies.
Doping with d-Camphorsulfonic acid significantly alters the properties of PANI and its nanocomposites.
Structural and Morphological Properties: In PANI-ZnO nanocomposites, the addition of CSA was found to have a strong effect on the surface morphology, as observed through scanning electron microscopy (SEM), while X-ray diffraction (XRD) analysis indicated that it did not alter the crystallinity of the composite. researchgate.net For PANI-SnO2 composites, XRD studies confirmed the successful incorporation of CSA into the hybrid material. daneshyari.com The size of the dopant anion influences the inter-chain separation and d-spacing in the polymer structure. nih.gov
Optical Properties: The interaction between CSA and PANI composites is confirmed by UV-Vis and Fourier-transform infrared (FTIR) spectroscopy. scirp.orgresearchgate.net UV-Vis spectroscopy shows characteristic absorption bands related to electronic transitions within the PANI backbone, which are modulated by the protonation state. mdpi.com Doping with CSA leads to the formation of polarons, which introduces new absorption bands. kpi.ua Tauc calculations based on optical data reveal that the band gap of PANI varies with the dopant used; for PANI-CSA, the optical band gap was determined to be 3.5 eV. nih.gov
Electrical Properties: CSA doping dramatically increases the electrical conductivity of PANI and its composites. For PANI-ZnO nanocomposites, DC electrical conductivity increased by an order of magnitude with the addition of 10% - 50% CSA. scirp.orgresearchgate.net In a comparative study, PANI-CSA showed a high conductivity of 2.92 x 10¹ S·cm⁻¹, significantly greater than PANI doped with acetic or hydrochloric acid. nih.gov This enhancement is attributed to the formation of mobile polarons along the polymer chains upon protonation by the acid. nih.gov
| Dopant | Optical Band Gap (eV) | Electrical Conductivity (S·cm⁻¹) |
|---|---|---|
| p-toluene sulfonic acid (PTSA) | 3.1 | 3.84 × 10¹ |
| Camphor sulphonic acid (CSA) | 3.5 | 2.92 × 10¹ |
| Acetic acid | 3.6 | 2.50 × 10⁻² |
| Hydrochloric acid (HCl) | 3.9 | 2.44 × 10⁻² |
The mechanism by which CSA dopes PANI has been studied in the context of modulating the material's infrared (IR) emittance, a property crucial for thermal management and camouflage applications. researchgate.netresearchgate.net PANI is an electrochromic material, meaning its optical properties can be changed by an applied voltage. researchgate.net Doping with CSA is key to this functionality.
The doping mechanism and its effect on IR emittance can be understood in two stages depending on the CSA concentration: researchgate.netresearchgate.net
At low or no doping, the change in emittance is primarily caused by a shortening of the optical penetration depth. researchgate.netresearchgate.net
At higher doping concentrations, the change in emittance is mainly driven by an increase in the reflectivity of the PANI layer. researchgate.netresearchgate.net
Through this dual-action mechanism, the IR emittance of the PANI film can be effectively modulated. Research has shown that by optimizing the CSA concentration, a maximum IR emittance variation (Δε) of 0.45 can be achieved, demonstrating a significant enhancement in the material's ability to control thermal radiation. researchgate.net
Beyond inducing chirality in achiral polymer backbones, d-Camphorsulfonic acid is also used as a starting material to synthesize novel, inherently chiral monomers and polymers. acs.org Its rigid, chiral camphor skeleton makes it an excellent building block for creating polymers with a well-defined stereochemistry.
For example, novel chiral acrylamides containing a sulfonic acid group have been prepared in high-yield, two-step syntheses starting from (1S)-(+)-10-camphorsulfonic acid. acs.org These chiral monomers can then be polymerized via free-radical polymerization to produce new, water-soluble polyacrylamides. acs.org While studies on these specific polymers indicated that the chiral auxiliary did not lead to significant tacticity in the polymer backbone, the approach demonstrates the utility of camphorsulfonic acid as a precursor for creating complex chiral polymer architectures. acs.org Such materials are of interest for applications in chiral separations, asymmetric catalysis, and advanced optical materials.
Perovskite Solar Cells
Functional Materials Synthesis
d-Camphorsulfonic acid and its derivatives, such as d-camphoric acid, are utilized as chiral building blocks in the synthesis of homochiral metal-organic frameworks (MOFs). The inherent chirality of the camphor structure is transferred to the resulting framework, making these materials promising for applications in enantioselective separations and asymmetric catalysis. The synthesis of chiral MOFs often involves the use of enantiopure ligands, and camphor-derived molecules are valuable in this regard due to their rigid, chiral scaffold. For example, a helical and homochiral MOF, [Zn2(D-Cam)2(4,4′-bpy)]n, was synthesized using D-(+)-camphoric acid (D-Cam). nih.gov The development of such homochiral frameworks is a significant area of research, with camphorates being a key class of ligands for creating these structures.
d-Camphorsulfonic acid serves as a precursor or structural component in the synthesis of chiral quaternary ammonium compounds (QUATs). These compounds, often referred to as homochiral quaternary ammonium sulfonamides, incorporate the camphor moiety to introduce chirality. The synthesis involves reacting derivatives of camphorsulfonic acid to produce quaternary ammonium salts. For instance, a series of homochiral quaternary ammonium sulfonamides bearing camphor-derived moieties have been synthesized and characterized. nih.gov Another example is the preparation of camphorsulfonic acid-derived imidazolium (B1220033) salts, which are a type of quaternary ammonium compound. scispace.comresearchgate.net The synthetic procedures for these compounds are reported to be efficient, yielding novel chiral QUATs. nih.gov
Advanced Analytical Methodologies and Spectroscopic Characterization
Chromatographic Techniques
Chromatography is a cornerstone for the analysis of d-Camphorsulfonic acid, providing powerful means for separation and quantification. Both high-performance liquid chromatography and gas chromatography are utilized, often in conjunction with mass spectrometry, to achieve high sensitivity and specificity.
HPLC is a primary technique for the analysis of d-CSA, particularly for resolving its enantiomers and related substances. The method's versatility allows for various modes of separation and detection tailored to the specific analytical challenge.
While d-CSA possesses a UV-active chromophore, derivatization can be employed to form esters, such as methyl or ethyl camphorsulfonates, which can be analyzed with high sensitivity, particularly when dealing with trace-level impurities. google.com Chemical derivatization is a broader strategy used in HPLC to improve the separation, sensitivity, and selectivity of analytes that may otherwise be difficult to detect. nih.govmdpi.com For instance, a method using high-performance liquid chromatography-mass spectrometry (HPLC-MS) has been developed for the detection of L-camphorsulfonic acid methyl ester and L-camphorsulfonic acid ethyl ester. google.com In this HPLC-MS method, an ESI source operating in positive ion scan mode is used, with selected ion monitoring focused on m/z values specific to the target ester derivatives. google.com Such approaches are critical for controlling potential genotoxic impurities in pharmaceutical manufacturing, where camphorsulfonic acid is used. mdpi.com
The direct resolution of d-camphorsulfonic acid and its enantiomer, l-camphorsulfonic acid, is crucial for assessing optical purity. Specific HPLC methods have been developed to achieve this separation. One such method utilizes an ion-exchange type column where the stationary phase is silica (B1680970) gel bonded with a quinidine (B1679956) derivative. google.com Another successful approach involves chiral ion-pair chromatography. In this technique, a chiral counter-ion, such as quinine (B1679958), is added to the mobile phase. asianpubs.org The enantiomers of 10-camphorsulfonic acid form transient diastereoisomeric complexes (ion-pairs) with the quinine in the mobile phase, which have different stabilities and partitioning behaviors between the mobile and a porous graphitic carbon stationary phase, enabling their separation. asianpubs.org
The composition of the mobile phase is a critical parameter that must be optimized to achieve effective separation of d-CSA and its l-enantiomer. The selection of solvents, buffers, pH, and additives directly influences retention times, peak shape, and resolution. mastelf.comphenomenex.com For the separation of camphorsulfonic acid isomers on an ion-exchange column, a mobile phase consisting of an organic solvent containing both an acid (formic acid) and a base (diethylamine) has been shown to be effective. google.com By adjusting the concentrations of these additives, the separation degree between the enantiomers can be significantly improved; for example, increasing the formic acid concentration to 100 mmol/L and diethylamine (B46881) to 50 mmol/L resulted in a separation degree of 2.1. google.com In the case of chiral ion-pair chromatography, a mobile phase system of dichloromethane-cyclohexane (50:50 v/v) containing 0.10 mM quinine and 0.008% acetic acid was used to resolve the enantiomers on a porous graphitic carbon column. asianpubs.org
| Stationary Phase | Mobile Phase Composition | Principle of Separation | Achieved Separation Degree (Rs) | Source |
|---|---|---|---|---|
| Ion-exchange (quinidine derivative bonded silica) | Methanol with 100 mmol/L formic acid and 50 mmol/L diethylamine | Chiral Ion Exchange | 2.1 | google.com |
| Porous Graphitic Carbon (Hypercarb) | Dichloromethane-cyclohexane (50:50 v/v) + 0.10 mM quinine + 0.008% Acetic Acid | Chiral Ion-Pair Chromatography | Baseline separation achieved | asianpubs.org |
Gas Chromatography combined with Mass Spectrometry (GC/MS) is a highly sensitive and specific method used for the analysis of d-camphorsulfonic acid, typically after conversion to a more volatile derivative. It is particularly valuable for determining optical purity and for quantifying trace-level related impurities. nih.gov The determination of the optical purity of camphorsulfonic acid isomers has been explored using GC/MS with a chiral column. nih.gov
Furthermore, GC/MS methods have been developed for the quantification of potential genotoxic impurities like methyl, ethyl, and isopropyl camphorsulfonates. mdpi.com These methods offer very low detection limits, with one GC/MS method reporting detection limits between 0.055 to 0.102 ppm for these alkyl camphorsulfonates. mdpi.comresearchgate.net The analysis involves electron ionization (EI) mode, which produces characteristic fragmentation patterns that allow for unambiguous identification of the target analytes. researchgate.netnih.gov
| Parameter | Condition | Analyte | Detection Limit (LOD) | Source |
|---|---|---|---|---|
| Technique | GC/MS | Methyl, Ethyl, Isopropyl Camphorsulfonates | 0.055 - 0.102 ppm | mdpi.com |
| Ionization Mode | Electron Ionization (EI) | |||
| Purpose | Quantification of Potential Genotoxic Impurities |
High-Performance Liquid Chromatography (HPLC)
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the absolute configuration of d-camphorsulfonic acid. A combination of methods provides a comprehensive chemical characterization of the molecule. nih.gov
Comprehensive spectroscopic analysis of camphorsulfonic acid isomers has been performed using Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS) in negative electrospray ionization mode, and GC/MS in electron ionization mode. nih.gov NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while HRMS gives a highly accurate mass measurement, confirming the elemental composition.
To assign the absolute stereochemistry, Electronic Circular Dichroism (ECD) spectroscopy is employed in conjunction with quantum chemical calculations using time-dependent density functional theory (TD-DFT). nih.gov This combination allows for the theoretical prediction of the ECD spectrum, which is then compared to the experimental spectrum to confirm the absolute configuration of the chiral centers. For d-(+)-camphorsulfonic acid, the configuration is confirmed as (1S, 4R). nih.gov The stereochemical assignment is ultimately verified by single-crystal X-ray diffraction, which provides an unambiguous three-dimensional structure of the molecule in the solid state. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of d-camphorsulfonic acid, providing detailed information about the hydrogen and carbon skeletal framework.
¹H NMR: The proton NMR spectrum of d-camphorsulfonic acid exhibits distinct signals corresponding to the different protons in its bicyclic structure. Key resonances include those for the two methyl groups, the protons of the camphor (B46023) skeleton, and the methylene (B1212753) protons adjacent to the sulfonyl group. While specific chemical shifts can vary slightly depending on the solvent used, typical values are observed.
¹³C NMR: The carbon-13 NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. This includes the carbonyl carbon, the quaternary carbons, the methine and methylene carbons of the camphor framework, and the methyl carbons. A comprehensive study by Cui et al. (2022) performed a thorough chemical characterization of (1S)-(+)-10-camphorsulfonic acid using NMR spectroscopy, confirming its structural integrity. nih.gov
Interactive Data Table: Representative NMR Data for a d-Camphorsulfonic Acid Derivative (camphorsulfonic acid chloride in CDCl₃)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| CH₃ (syn) | 0.93 (s, 3H) | 19.7 |
| CH₃ (anti) | 1.15 (s, 3H) | 19.8 |
| CH₂ | 1.44-1.53 (m, 1H) | 25.3 |
| CH₂ | 1.73-1.82 (m, 1H) | 26.9 |
| CH | 1.96-2.02 (d, 1H) | 42.8 |
| CH₂ | 2.04-2.18 (m, 2H) | 42.3 |
| CH₂ | 2.40-2.52 (m, 2H) | 64.3 |
| Cq | - | 48.2 |
| Cq | - | 59.7 |
| C=O | - | 212.7 |
Note: This data is for camphorsulfonic acid chloride and is presented as a close approximation for d-camphorsulfonic acid.
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in d-camphorsulfonic acid. The FT-IR spectrum is characterized by several key absorption bands that confirm its molecular structure. A notable feature is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone group. Additionally, characteristic peaks for the sulfonyl group (S=O) are prominent. The O-H stretching of the sulfonic acid group is also observed as a broad band.
Interactive Data Table: Principal FT-IR Absorption Bands for d-Camphorsulfonic Acid
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3400 | O-H stretch (sulfonic acid) |
| ~2960 | C-H stretch (alkane) |
| ~1740 | C=O stretch (ketone) |
| ~1280 & ~1040 | S=O stretch (sulfonyl) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy of d-camphorsulfonic acid in solution reveals a characteristic absorption maximum in the ultraviolet region. This absorption is primarily attributed to the n→π* electronic transition of the carbonyl group. The maximum absorption wavelength (λmax) for d-camphorsulfonic acid is consistently reported to be around 285 nm. The molar absorptivity (ε) at this wavelength has been determined to be approximately 34.5 M⁻¹ cm⁻¹.
Interactive Data Table: UV-Vis Spectroscopic Data for d-Camphorsulfonic Acid
| Parameter | Value |
| λmax | 285 nm |
| Molar Absorptivity (ε) | 34.5 M⁻¹ cm⁻¹ |
Electronic Circular Dichroism (ECD) Spectroscopy
Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that is particularly valuable for characterizing chiral molecules like d-camphorsulfonic acid. The ECD spectrum arises from the differential absorption of left and right circularly polarized light. For d-camphorsulfonic acid, the ECD spectrum shows a positive Cotton effect around 290.5 nm, which is associated with the carbonyl chromophore. This technique was instrumental in assigning the stereochemistry of camphorsulfonic acid, as detailed in a study by Cui et al. (2022). nih.gov
Interactive Data Table: Electronic Circular Dichroism Data for d-Camphorsulfonic Acid
| Wavelength (nm) | Molar Ellipticity ([θ]) (deg cm² dmol⁻¹) |
| 290.5 | +7800 |
| 192.5 | -15600 |
X-ray Diffraction (XRD) and Single-Crystal X-ray Diffraction
X-ray diffraction techniques provide definitive information about the solid-state structure and absolute configuration of d-camphorsulfonic acid. Single-crystal X-ray diffraction analysis of d-camphorsulfonic acid monohydrate has confirmed its absolute stereochemistry as (1S,4R). nih.gov The crystal structure reveals the precise bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the molecule, as well as the packing of the molecules in the crystal lattice. The crystallographic data for d-camphorsulfonic acid monohydrate is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 2172270.
Interactive Data Table: Crystallographic Data for d-Camphorsulfonic Acid Monohydrate
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.7138(3) |
| b (Å) | 11.2319(5) |
| c (Å) | 15.2289(7) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1148.01(9) |
Raman Spectroscopy
Raman spectroscopy provides complementary vibrational information to IR spectroscopy. The Raman spectrum of d-camphorsulfonic acid is characterized by scattering peaks corresponding to various vibrational modes within the molecule. While a detailed analysis of the Raman spectrum of pure d-camphorsulfonic acid is not extensively reported in the literature, studies on materials doped with this acid have utilized Raman spectroscopy to characterize the interactions. For instance, the Raman spectra of polydianiline doped with camphorsulfonic acid show characteristic vibrational features of the polymer backbone and the dopant. mdpi.com
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) is employed to accurately determine the molecular weight and elemental composition of d-camphorsulfonic acid. In a comprehensive chemical characterization study, HRMS was performed in the negative electrospray ionization (ESI) mode. nih.gov This technique provides a highly accurate mass measurement of the deprotonated molecule, [M-H]⁻, which can be used to confirm the elemental formula of the compound. For sulfonated compounds, negative-ion ESI-MS is a particularly sensitive and effective method for molecular weight determination.
Interactive Data Table: High-Resolution Mass Spectrometry Data for d-Camphorsulfonic Acid
| Ion | Calculated m/z | Observed m/z |
| [C₁₀H₁₅O₄S]⁻ | 231.0697 | Typically within 5 ppm |
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides valuable information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For d-Camphorsulfonic acid, XPS analysis is instrumental in confirming the presence and chemical environment of its constituent elements: carbon, oxygen, and sulfur.
The analysis involves irradiating the sample with a beam of X-rays and measuring the kinetic energy of the electrons that are emitted from the top 1-10 nm of the material. The binding energy of these electrons can be calculated, which is characteristic of each element. Furthermore, shifts in these binding energies, known as chemical shifts, provide detailed information about the bonding environment of the atoms.
Core Level Spectra of d-Camphorsulfonic Acid
High-resolution XPS spectra of the C 1s, O 1s, and S 2p core levels of d-Camphorsulfonic acid would reveal multiple peaks corresponding to the different chemical environments of these atoms within the molecule.
Sulfur (S 2p) Spectrum:
The S 2p core level spectrum is particularly characteristic for d-Camphorsulfonic acid. The sulfur atom is in a high oxidation state as part of the sulfonic acid group (-SO₃H). This results in a significant shift of the S 2p binding energy to higher values compared to sulfur in a lower oxidation state (e.g., thiols or sulfides). The S 2p spectrum is expected to show a single doublet (S 2p₃/₂ and S 2p₁/₂) with the S 2p₃/₂ peak appearing in the range of 168.0 to 170.0 eV. This binding energy is a definitive indicator of the presence of a sulfonate or sulfonic acid functionality.
Oxygen (O 1s) Spectrum:
The O 1s spectrum of d-Camphorsulfonic acid is expected to be composed of at least two overlapping peaks, reflecting the two distinct oxygen environments: the carbonyl group (C=O) of the camphor skeleton and the sulfonic acid group (-SO₃H). The oxygen atoms in the sulfonic acid group are in a higher oxidation state and are expected to have a higher binding energy than the carbonyl oxygen. Typically, the peak for the sulfonic acid oxygens (S=O) would appear at a higher binding energy, while the peak for the carbonyl oxygen (C=O) would be at a slightly lower binding energy.
Carbon (C 1s) Spectrum:
The C 1s spectrum of d-Camphorsulfonic acid is the most complex, as there are ten carbon atoms in a variety of chemical environments. Deconvolution of the C 1s peak would be necessary to resolve the contributions from the different carbon atoms. Based on the structure of d-camphorsulfonic acid, the C 1s spectrum can be resolved into several components:
C-C and C-H bonds: The majority of the carbon atoms in the camphor skeleton are involved in C-C and C-H bonds. These would contribute to a main peak at a lower binding energy, typically around 284.8 - 285.0 eV, which is often used as a reference for charge correction. This would include the methyl, methylene, and bridgehead carbons.
C-S bond: The carbon atom directly bonded to the sulfur atom of the sulfonic acid group will experience a chemical shift to a higher binding energy compared to the other aliphatic carbons due to the electron-withdrawing effect of the sulfonyl group.
C-C=O bond: The carbon atoms adjacent to the carbonyl group will also be shifted to a slightly higher binding energy.
C=O bond: The carbonyl carbon atom is in a higher oxidation state and will, therefore, have the highest binding energy among all the carbon atoms. A study on camphor has shown a significant shift for the carbonyl carbon to a higher binding energy relative to the other carbons in the molecule researchgate.net.
A hypothetical deconvolution of the C 1s spectrum is presented in the data table below, along with the expected binding energies for the S 2p and O 1s core levels.
Detailed Research Findings
The expected binding energies for the different functional groups in d-Camphorsulfonic acid, based on typical values for organic compounds containing similar functionalities, are summarized in the following table.
| Core Level | Functional Group | Expected Binding Energy (eV) |
| S 2p₃/₂ | -SO₃H | 168.0 - 170.0 |
| O 1s | C=O | ~531.0 - 532.0 |
| O =S=O | ~532.0 - 533.0 | |
| C 1s | C -C, C -H | ~284.8 - 285.5 |
| C -S | ~285.5 - 286.5 | |
| C -C=O | ~286.0 - 287.0 | |
| C =O | ~287.5 - 289.0 |
Note: The expected binding energy ranges are approximate and can be influenced by factors such as instrument calibration, charge referencing, and the specific chemical environment.
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations have proven to be an invaluable tool in elucidating the intricate properties of d-camphorsulfonic acid. These computational methods provide insights into the molecule's electronic structure, stereochemistry, and spectroscopic characteristics, complementing experimental findings.
Time-Dependent Density Functional Theory (TD-DFT) has been instrumental in assigning the absolute configuration of chiral molecules, including d-camphorsulfonic acid. By calculating the electronic circular dichroism (ECD) spectra of the different isomers of camphorsulfonic acid (CSA), researchers have been able to correlate the theoretical spectra with experimental measurements to definitively determine the stereochemistry.
In a notable study, the ECD spectra for the isomers of camphorsulfonic acid were calculated using TD-DFT. These theoretical calculations were pivotal in assigning the stereochemistry of CSA for the first time, and these assignments were subsequently corroborated by single-crystal X-ray diffraction analysis nsf.gov. The consistency between the calculated and experimental ECD spectra provides a high degree of confidence in the assigned absolute configurations of d-camphorsulfonic acid and its enantiomer.
The table below summarizes the key aspects of the TD-DFT calculations used in the stereochemical assignment of camphorsulfonic acid isomers.
| Computational Parameter | Specification |
| Method | Time-Dependent Density Functional Theory (TD-DFT) |
| Application | Calculation of Electronic Circular Dichroism (ECD) Spectra |
| Outcome | Assignment of absolute stereochemistry of CSA isomers |
| Validation | Confirmation by single-crystal X-ray diffraction nsf.gov |
Density Functional Theory (DFT) calculations have been employed to investigate the electronic and structural properties of systems incorporating camphorsulfonic acid. While studies focusing solely on the isolated d-camphorsulfonic acid molecule are limited, research on CSA-doped materials provides valuable insights into its molecular characteristics.
First-principles calculations, utilizing the DFT method, have been performed to study the hydrogen bonding in camphorsulfonic acid-doped polyaniline systems. These studies help in understanding the ground-state geometric structure optimization and the nature of intermolecular interactions involving the sulfonic acid group rsc.org. Such computational analyses reveal how the electronic properties of d-camphorsulfonic acid influence its interactions with other molecules, which is crucial for its application as a dopant and catalyst.
The structural and electrical properties of materials can be significantly altered by the inclusion of camphorsulfonic acid. For instance, the doping of polyaniline-ZnO nanocomposites with CSA has been shown to affect the morphology and electrical conductivity of the material nih.gov. Theoretical studies complementing these experimental findings can elucidate the role of the electronic structure of CSA in these observed changes.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques offer a dynamic perspective on the behavior of d-camphorsulfonic acid, particularly in understanding its role in reaction mechanisms and its ability to discriminate between enantiomers.
d-Camphorsulfonic acid is widely recognized as an efficient organocatalyst in various organic transformations researchgate.net. While detailed computational studies on its role in every specific reaction are not always available, plausible mechanisms can be proposed based on experimental evidence and general principles of acid catalysis, which can be further investigated through molecular modeling.
For instance, in the context of the Knorr cyclization, which is an acid-catalyzed reaction, theoretical methods have been used to study the reaction mechanism nih.gov. Although these studies may not have specifically used d-camphorsulfonic acid, they provide a framework for understanding how a Brønsted acid like CSA can facilitate such transformations. It is proposed that the acid protonates a carbonyl group, thereby activating the substrate for subsequent intramolecular cyclization.
In a camphorsulfonic acid-mediated one-pot tandem reaction, a plausible mechanism based on experimental results suggests that CSA facilitates the reaction through hydrogen bonding. In nonpolar aprotic solvents, the charge separation of the acid is not very effective, and it is believed that CSA approaches the reactant via H-bonding, which is a critical step in the reaction pathway. Molecular modeling could be employed to visualize and quantify the energetics of such hydrogen-bonded intermediates.
The ability of d-camphorsulfonic acid to act as a chiral resolving agent is a direct consequence of its specific interactions with other chiral molecules nih.gov. Molecular dynamics (MD) simulations are a powerful tool for investigating the mechanisms of chiral recognition at the molecular level nsf.govnih.gov. Although specific MD studies on d-camphorsulfonic acid for chiral resolution are not extensively documented in the literature, the principles from other systems can be applied to understand its behavior.
The table below outlines the key interactions that are likely to play a role in the chiral recognition process involving d-camphorsulfonic acid, which can be investigated using molecular modeling techniques.
| Type of Interaction | Role in Chiral Recognition |
| Ionic Bonding | Primary interaction between the sulfonic acid group of CSA and a basic functional group of the analyte. |
| Hydrogen Bonding | Directional interactions that contribute to the stability and stereospecificity of the diastereomeric complex. |
| Steric Hindrance | The bulky camphor (B46023) backbone creates a specific chiral environment, favoring the binding of one enantiomer over the other. |
| van der Waals Forces | Non-specific interactions that contribute to the overall stability of the complex. |
Future Research Directions and Emerging Applications
Development of Novel d-Camphorsulfonic Acid-Based Organocatalysts
The rigid bicyclic structure of d-camphorsulfonic acid provides a unique chiral scaffold for the development of novel organocatalysts. nbinno.com Researchers are actively exploring modifications to the camphor (B46023) backbone and the sulfonic acid group to create new catalysts with enhanced reactivity and selectivity. nbinno.com These efforts aim to expand the toolkit of organocatalysts for a wider range of chemical transformations.
One promising area of research is the synthesis of bifunctional organocatalysts derived from d-CSA. For instance, a series of regio- and stereo-chemically diverse chiral non-racemic diamines have been synthesized from (1S)-(+)-10-camphorsulfonic acid. These diamines were subsequently transformed into noncovalent bifunctional thiourea (B124793) organocatalysts, which have shown high enantioselectivity in conjugate addition reactions. nih.gov
Another innovative approach involves the creation of new functionalities for organocatalysis based on the d-CSA framework. Cyclic sulfonyl hydrazines derived from camphor sulfonic acid have been introduced as a new class of organocatalysts. nih.gov These camphor sulfonyl hydrazines (CaSH) have proven to be efficient in enantioselective Diels-Alder reactions, demonstrating good chemical yields and high enantiomeric excess. nih.gov
Furthermore, the immobilization of d-CSA onto solid supports is being investigated to create heterogeneous catalysts. A robust and green heterogeneous acidic catalyst was designed by immobilizing camphorsulfonic acid on a g-C3N4 surface, leading to a unique morphology and remarkable catalytic efficiency. researchgate.net
Table 1: Examples of Novel d-Camphorsulfonic Acid-Based Organocatalysts
| Catalyst Type | Precursor | Application | Key Findings |
| Thiourea Organocatalysts | (1S)-(+)-10-camphorsulfonic acid | Conjugate addition of 1,3-dicarbonyl nucleophiles to trans-β-nitrostyrene | High enantioselectivity (up to 91.5:8.5 er) was achieved. nih.gov |
| Cyclic Sulfonyl Hydrazines (CaSH) | Camphor sulfonic acid | Enantioselective Diels-Alder reactions | Good chemical yields and up to 96% enantiomeric excess (ee). nih.gov |
| Heterogeneous Catalyst | Camphorsulfonic acid | Oxidation of benzyl (B1604629) alcohol and thioanisole | Remarkable catalytic efficiency due to unique morphology. researchgate.net |
Expanded Applications in Asymmetric Synthesis
The inherent chirality of d-camphorsulfonic acid makes it a valuable tool in asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral molecule. nbinno.com Future research is directed towards expanding its applications in a variety of stereoselective reactions.
d-CSA has been effectively utilized as a chiral Brønsted acid catalyst in enantioselective Michael-type Friedel-Crafts reactions. researchgate.net For example, it catalyzes the reaction of indoles with aromatic enones, leading to the formation of β-indolyl ketones with excellent yields and moderate enantioselectivities. researchgate.net This provides an efficient pathway to synthesize biologically important heterocyclic oxindole (B195798) derivatives under mild conditions. rsc.org
Another area of expansion is in the synthesis of glycosides. (S)-Camphorsulfonic acid has been shown to be an excellent metal-free catalyst for the conversion of 2,4,6-tri-O-acetyl-D-glucal to 2,3-unsaturated O-glycosides, also known as pseudoglycosides. nih.gov This method allows for the coupling of a wide range of biologically active natural products, alcohols, and thiols with glucal to produce the desired pseudoglycosides in good to excellent yields with exclusive alpha-stereoselectivity. nih.gov
Furthermore, copper complexes of chiral iminopyridines, prepared from CSA, have successfully catalyzed the enantioselective Henry (nitroaldol) reaction between nitromethane (B149229) and an aromatic aldehyde, achieving high yields and good enantioselectivity. researchgate.net
Innovative Uses in Advanced Materials Science
The unique properties of d-camphorsulfonic acid are being harnessed to create innovative materials with advanced functionalities. A significant area of application is in the field of conducting polymers. CSA is a versatile compound recognized for its role as a dopant in these materials.
When used as a dopant for polyaniline (PANI), a widely studied conducting polymer, CSA can significantly enhance its electrical conductivity. scirp.org The doping process involves the protonation of the PANI backbone by the strong acid, leading to a more ordered and conductive material. scirp.org The resulting PANI-CSA composites exhibit good environmental stability and tunable conductivity. scirp.org
Research has also explored the effect of CSA doping on PANI-ZnO nanocomposites. These studies have shown that while CSA does not affect the crystallinity of the nanocomposites, it has a strong influence on their morphology and leads to an increase in electrical conductivity by an order of magnitude. scirp.org
Moreover, the ongoing exploration of d-camphorsulfonic acid derivatives is expected to uncover new potential applications in materials science. nbinno.com These derivatives could serve as building blocks for novel polymers or as functional additives to impart specific properties to materials.
Table 2: Impact of d-CSA Doping on Polyaniline-Based Materials
| Material | Key Improvement | Application |
| Polyaniline (PANI) | Enhanced electrical conductivity and crystallinity. | Optoelectronics, sensors. |
| PANI-ZnO Nanocomposites | Increased electrical conductivity and altered morphology. | Electronic devices, coatings. |
| PANI-co-Polythiophene (PBP/PRP) | Metallic-like conductivity and enhanced photocurrent. acs.org | Optoelectronic applications. |
Integration with Green Chemistry Principles
d-Camphorsulfonic acid is increasingly recognized as an environmentally benign catalyst, aligning well with the principles of green chemistry. researchgate.net Its use as an organocatalyst offers a sustainable alternative to traditional metal-based catalysts, which often involve toxic and costly metals. researchgate.net
The advantages of using d-CSA in green synthesis include its commercial availability, low cost, stability, non-toxicity, and reusability. researchgate.net As a natural product-modified organocatalyst, it is also biodegradable. researchgate.net These characteristics make it a powerful tool for constructing complex molecules in an environmentally friendly manner. researchgate.net
Eco-Friendly Reaction Conditions
The application of d-camphorsulfonic acid as a catalyst often allows for reactions to be conducted under mild and eco-friendly conditions. researchgate.net It can catalyze a variety of organic transformations, including multi-component reactions and named reactions, to synthesize biologically promising heterocyclic compounds without the need for harsh reagents or extreme temperatures and pressures. researchgate.net This not only reduces energy consumption but also minimizes the formation of unwanted byproducts.
Use of Benign Solvents (e.g., Aqueous Ethanol)
A key aspect of green chemistry is the use of benign solvents that are less harmful to the environment and human health. d-Camphorsulfonic acid has demonstrated excellent catalytic activity in environmentally friendly solvent systems, particularly in aqueous ethanol (B145695).
For example, a simple, mild, and eco-friendly method has been developed for the synthesis of 2-arylbenzothiazole derivatives using a catalytic amount of camphorsulfonic acid in aqueous ethanol at room temperature. tandfonline.com Similarly, the Michael reaction of diverse indoles with enones has been successfully carried out in the presence of catalytic d-CSA in aqueous ethanol, highlighting a simple, effective, and environmentally friendly procedure. eurekalert.org The use of water-based solvent systems not only reduces the reliance on volatile organic compounds but also simplifies product isolation and catalyst recovery.
Therapeutic and Pharmaceutical Research beyond Resolution Agents
While d-camphorsulfonic acid is well-established as a chiral resolving agent in the pharmaceutical industry, emerging research is exploring the therapeutic potential of its derivatives. connectchemicals.comwikipedia.org This new avenue of investigation focuses on the intrinsic biological activities of compounds derived from the camphor scaffold.
Recent studies have shown that sulfur derivatives of camphor possess antimicrobial and antibiofilm properties. nih.gov These compounds have demonstrated activity against Gram-positive bacteria, suggesting their potential as prophylactic agents for treating skin infections, as antiseptics, or as disinfectants. nih.govresearchgate.net
Furthermore, optically active quaternary imidazolium (B1220033) salts synthesized from (1S)-(+)-camphor-10-sulfonic acid have been evaluated for their antimicrobial activity against both gram-negative and gram-positive bacteria, as well as pathogenic fungi. researchgate.net Some of these derivatives exhibited significant antibacterial and antifungal activities. researchgate.net
This research indicates that the camphor framework can serve as a starting point for the development of new therapeutic agents with a range of biological activities, including antimicrobial, antiviral, antioxidant, and anti-cancer properties. researchgate.net
Q & A
Basic: How is d-CSA synthesized and purified for laboratory use?
d-CSA is synthesized via sulfonation of DL-camphor using sulfuric acid, followed by resolution of enantiomers through crystallization with chiral bases like brucine . Purification involves recrystallization from water or acetic acid, leveraging its high solubility in polar solvents (e.g., 1.0 g dissolves in 10 mL water) and insolubility in ether . Key purity criteria include a clear, colorless solution when dissolved in water (tested at 10% w/v) and a melting point >195°C .
Basic: What analytical methods are used to assess d-CSA purity and enantiomeric excess?
- Clarity Test : Dissolve 1.0 g in 10 mL water; turbidity indicates impurities .
- Chiral HPLC : Resolves d- and l-enantiomers using polysaccharide-based columns (e.g., Chiralpak IA) with UV detection at 254 nm .
- Optical Rotation : Measure [α]D (specific rotation) in aqueous solutions; pure d-CSA exhibits −20.5° (c = 10, H₂O) .
Advanced: How can researchers optimize enantioselectivity when using d-CSA in asymmetric catalysis?
d-CSA’s enantioselectivity in reactions like Michael-type Friedel–Crafts alkylation depends on:
- Co-catalysts : Synergistic effects with Lewis acids (e.g., [Bmim]Br) enhance activation of Brønsted acid sites, improving yields (up to 95%) and enantiomeric ratios (e.g., 75:25 er) .
- Solvent Polarity : Polar aprotic solvents (e.g., acetonitrile) stabilize ionic intermediates, while temperature control (<0°C) reduces racemization .
- Substrate Screening : Aromatic enones with electron-withdrawing groups (e.g., nitro) show higher stereocontrol .
Advanced: How to resolve contradictions in reported catalytic efficiency of d-CSA across studies?
Discrepancies in catalytic performance often arise from:
- Impurity Profiles : Trace metal ions (e.g., Ca²⁺ from salts) can inhibit reactivity. Pre-treatment with chelating resins (e.g., Chelex 100) is recommended .
- Hydration State : Anhydrous d-CSA (vs. hydrated forms) improves solubility in non-polar solvents, critical for reproducibility .
- Systematic Replication : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design controlled experiments isolating variables like solvent, temperature, and substrate ratios .
Advanced: What novel applications of d-CSA exist in materials science?
d-CSA is used to:
- Chiral Thin Films : Acts as a dopant for helicene-like molecules, inducing helical supramolecular structures with strong circularly polarized luminescence (CPL). Confirmation via ¹H NMR with d-CSA as a chiral derivatizing agent reveals enantiopurity >99% .
- Ionic Liquid Synthesis : Forms low-melting-point salts with imidazolium cations for green chemistry applications .
Basic: What safety protocols are essential when handling d-CSA?
- Storage : Keep anhydrous in sealed containers (hygroscopic).
- Waste Disposal : Neutralize with NaHCO₃ before aqueous disposal due to strong acidity (pKa ~1.8) .
Advanced: How does d-CSA compare to other chiral Brønsted acids in stereochemical control?
d-CSA outperforms tartaric acid in reactions requiring bulky substrates (e.g., indoles) due to its rigid bicyclic structure, which enforces tighter transition-state geometries. However, camphorsulfonyl oxaziridines may offer higher enantioselectivity in oxidations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
